1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE
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Overview
Description
1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is a complex organic compound that features a combination of bromine, methoxy, chlorophenyl, and sulfonyl groups attached to an azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE typically involves multi-step organic reactions. One common approach is to start with the bromination of 5-methoxyphenyl compounds, followed by the introduction of the azetidinone ring through cyclization reactions. The sulfonyl group is then introduced using sulfonyl chlorides under basic conditions. The final step involves coupling the chlorophenyl group to the azetidinone core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and sulfonyl groups can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-methoxybenzoic acid, while substitution of the bromine atom can yield various azetidinone derivatives.
Scientific Research Applications
1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with different substituents, leading to variations in reactivity and applications.
(2-Chloro-5-bromophenyl)(4-fluorophenyl)methanone:
Uniqueness
1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is unique due to its combination of functional groups, which confer specific reactivity and potential bioactivity. The presence of the azetidinone ring and sulfonyl group makes it a valuable scaffold for drug development and material science research.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-12-4-7-16(18)15(8-12)17(21)20-9-14(10-20)25(22,23)13-5-2-11(19)3-6-13/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOFMNJOYRUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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